6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are typically proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur under specific conditions, often involving nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be compared with other similar compounds, such as:
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride: This compound has a similar structure but different molecular properties.
6-Chloro-2,3,4,9-tetrahydro-1H-beta-carboline: The non-hydrochloride form of the compound, which has different solubility and reactivity characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Properties
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10;/h1-2,5,13-14H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZINTWDYEPHEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203352 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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